1-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)-2-(thiophen-2-yl)propan-2-ol
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Overview
Description
1-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)-2-(thiophen-2-yl)propan-2-ol is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine ring fused with a thiophene ring and a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)-2-(thiophen-2-yl)propan-2-ol typically involves multiple steps:
Formation of the Triazolopyrimidine Ring: The initial step involves the formation of the triazolopyrimidine ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions, often using methyl iodide or similar reagents.
Attachment of the Thiophene Ring: The thiophene ring is attached through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.
Formation of the Propanol Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This often includes the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)-2-(thiophen-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)-2-(thiophen-2-yl)propan-2-ol has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Pharmacology: It is used in pharmacological studies to understand its effects on various biological targets and pathways.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Biology: It is used in biological research to study its interactions with biomolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)-2-(thiophen-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological processes.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
1-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)-2-(phenyl)propan-2-ol: Similar structure but with a phenyl group instead of a thiophene ring.
1-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)-2-(furan-2-yl)propan-2-ol: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
1-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)-2-(thiophen-2-yl)propan-2-ol is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
1-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]-2-thiophen-2-ylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c1-9-6-11(18-12(17-9)15-8-16-18)14-7-13(2,19)10-4-3-5-20-10/h3-6,8,14,19H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVCUIWXDZGMFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)NCC(C)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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